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Compound of Interest

Compound Name: 2-Butene-1,4-diol

Cat. No.: B7806548 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for 2-butene-1,4-
diol, a key chemical intermediate. The document is intended for researchers, scientists, and

professionals in drug development and related fields, offering a centralized resource for its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed

experimental protocols and a visual workflow are included to support practical application.

Spectroscopic Data
The following sections summarize the key spectroscopic data for the cis ((Z)-) and trans ((E)-)

isomers of 2-butene-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Butene-1,4-diol
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Isomer
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Source

cis ((Z)-2-

Butene-1,4-

diol)

4.09 d 5.5 -CH₂-
Sigma-

Aldrich

5.67 t 5.5 =CH-
Sigma-

Aldrich

trans ((E)-2-

Butene-1,4-

diol)

4.01 d 3.7 -CH₂-
ChemicalBoo

k

5.69 t 3.7 =CH-
ChemicalBoo

k

Table 2: ¹³C NMR Spectroscopic Data of 2-Butene-1,4-diol

Isomer
Chemical Shift (δ)
ppm

Assignment Source

cis ((Z)-2-Butene-1,4-

diol)
58.4 -CH₂- ChemicalBook[1]

129.9 =CH- ChemicalBook[1]

trans ((E)-2-Butene-

1,4-diol)
63.1 -CH₂- SpectraBase[2]

129.8 =CH- SpectraBase[2]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Butene-1,4-diol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b7806548?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_6117-80-2_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_6117-80-2_13CNMR.htm
https://spectrabase.com/compound/Gf9YKh27Yhg
https://spectrabase.com/compound/Gf9YKh27Yhg
https://www.benchchem.com/product/b7806548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7806548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Functional Group
Assignment

Isomer Source

3500-3200 (broad)
O-H stretch

(hydrogen-bonded)
Both

PubChem,

ChemicalBook[3][4][5]

~3020 =C-H stretch Both
PubChem,

ChemicalBook[3][4][5]

~2920, ~2860 C-H stretch (sp³) Both
PubChem,

ChemicalBook[3][4][5]

~1650 C=C stretch Both
PubChem,

ChemicalBook[3][4][5]

1260-1050 C-O stretch Both
PubChem,

ChemicalBook[3][4][5]

~970 =C-H bend (trans) trans
PubChem,

ChemicalBook[3][4][5]

~690 =C-H bend (cis) cis
PubChem,

ChemicalBook[3][4][5]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Butene-1,4-diol
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m/z
Relative
Intensity

Assignment Isomer Source

88 Variable
[M]⁺ (Molecular

Ion)
Both NIST[6][7]

70 High [M-H₂O]⁺ Both NIST[6][7]

57 High [C₃H₅O]⁺ Both NIST[6][7]

42 High [C₂H₂O]⁺ cis
MassBank of

North America[8]

39 High [C₃H₃]⁺ cis
MassBank of

North America[8]

31 High [CH₃O]⁺ Both NIST[6][7]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
A protocol for determining the purity and structure of diols by ¹H NMR spectroscopy is

described.[9][10][11][12][13]

Sample Preparation: Dissolve approximately 5-10 mg of the 2-butene-1,4-diol sample in a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

The final concentration should be around 10-50 mM.

Instrumentation: Utilize a Fourier-transform NMR spectrometer, typically with a field strength

of 300 MHz or higher for better resolution.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence.
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For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and

enhance sensitivity.

Data Processing:

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain

spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
This protocol outlines the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared

(FTIR) spectroscopy, a common technique for liquid samples.[14][15][16][17]

Sample Preparation: As 2-butene-1,4-diol is a liquid, a neat spectrum can be obtained by

placing a small drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).[15]

[17]

Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Apply the sample to the crystal, ensuring good contact.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000-400 cm⁻¹.[16]

Data Processing:
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Perform a background subtraction.

The resulting spectrum will show the percentage of transmittance or absorbance as a

function of wavenumber (cm⁻¹).

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.[18]

Mass Spectrometry
The following is a general protocol for obtaining a mass spectrum using electrospray ionization

(ESI), a soft ionization technique suitable for polar molecules like diols.[19][20]

Sample Preparation:

Prepare a stock solution of 2-butene-1,4-diol at a concentration of approximately 1

mg/mL in a volatile organic solvent such as methanol or acetonitrile.[19]

Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[19]

If necessary, filter the final solution to remove any particulates that could block the

instrument's tubing.[19]

Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a

quadrupole, time-of-flight (TOF), or ion trap analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and

drying gas temperature) to achieve a stable ion signal.

Acquire the mass spectrum in either positive or negative ion mode. For diols, positive ion

mode often shows adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), while negative

ion mode may show the deprotonated molecule ([M-H]⁻).

Data Analysis:
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Identify the molecular ion peak ([M]⁺ or [M-H]⁻) and any common adducts to confirm the

molecular weight of the analyte.

Analyze the fragmentation pattern to gain structural information. Collision-induced

dissociation (MS/MS) can be used to obtain more detailed structural data.[21]

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-butene-1,4-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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